FMOC-D-Allo-THR(TBU)-OH

Catalog No.
S784714
CAS No.
170643-02-4
M.F
C23H27NO5
M. Wt
397.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
FMOC-D-Allo-THR(TBU)-OH

CAS Number

170643-02-4

Product Name

FMOC-D-Allo-THR(TBU)-OH

IUPAC Name

(2R,3R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[(2-methylpropan-2-yl)oxy]butanoic acid

Molecular Formula

C23H27NO5

Molecular Weight

397.5 g/mol

InChI

InChI=1S/C23H27NO5/c1-14(29-23(2,3)4)20(21(25)26)24-22(27)28-13-19-17-11-7-5-9-15(17)16-10-6-8-12-18(16)19/h5-12,14,19-20H,13H2,1-4H3,(H,24,27)(H,25,26)/t14-,20-/m1/s1

InChI Key

LZOLWEQBVPVDPR-JLTOFOAXSA-N

SMILES

Array

Synonyms

170643-02-4;(2R,3R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(tert-butoxy)butanoicacid;Fmoc-d-allo-thr(tbu)-oh;Fmoc-D-allo-threonine(tBU)-OH;SCHEMBL119402;CTK8B7858;MolPort-020-004-774;ZINC5018647;ANW-58797;N-Fmoc-O-tert-Butyl-D-allothreonine;VA50306;AJ-52953;AK-63131;RT-023505;FT-0643632;ST24033975;V3742;B-7432;N-(((9H-fluoren-9-yl)methoxy)carbonyl)-O-(tert-butyl)-D-allothreonine;D-Allothreonine,O-(1,1-dimethylethyl)-N-[(9H-fluoren-9-ylmethoxy)carbonyl]-

Canonical SMILES

CC(C(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)OC(C)(C)C

Isomeric SMILES

C[C@H]([C@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)OC(C)(C)C

Fmoc-D-allo-Thr(tBu)-OH (CAS: 170643-02-4) is a non-proteinogenic amino acid derivative utilized primarily in Solid Phase Peptide Synthesis (SPPS). Featuring a fluorenylmethyloxycarbonyl (Fmoc) group for alpha-amine protection and a tert-butyl (tBu) ether for side-chain hydroxyl protection, this compound enables the precise incorporation of the D-allo-threonine stereoisomer (2R, 3R configuration) into complex peptide sequences. Unlike standard L-threonine, the D-allo configuration is necessary for accessing specific secondary structures in synthetic peptides, particularly in the development of cyclic lipodepsipeptides, bacterial metabolite analogs, and diastereomeric therapeutic proteins. Its orthogonal protection scheme ensures compatibility with standard Fmoc/tBu SPPS workflows, including high-temperature microwave-assisted protocols [1].

Substituting Fmoc-D-allo-Thr(tBu)-OH with its more common diastereomer, Fmoc-D-Thr(tBu)-OH (2R, 3S), or the L-enantiomer, fundamentally alters the spatial orientation of the side-chain hydroxyl and methyl groups. In procurement and material selection, this substitution is non-viable because the beta-carbon stereocenter directly dictates the peptide's folding propensity, thermal stability, and biological target engagement. For example, in the synthesis of ion channel-binding toxins, inverting the side-chain stereochemistry from D-allo to D-Thr results in a complete loss of receptor binding [1]. Furthermore, in cyclic depsipeptides, incorrect stereochemistry at the threonine residue exacerbates undesired O-to-N acyl shifts during basic deprotection, splitting the product into multiple inactive isomers and drastically reducing the yield of the target macrocycle[2]. Regulatory bodies also mandate strict differentiation between these isomers, requiring specific quantification of D-allo-Thr impurities in peptide APIs [3].

Preservation of Target Binding in Diastereomeric Protein Analogs

The biological activity of synthetic protein analogs is highly sensitive to side-chain stereochemistry. In the synthesis of the ShK toxin (a Kv1.3 ion channel blocker), utilizing D-allo-threonine building blocks yields the 'd-allo-ShK' diastereomer, which successfully retains its binding affinity to the Kv1.3 channel. In contrast, substituting with standard D-threonine to produce 'd-ShK' results in a complete loss of binding activity [1].

Evidence DimensionKv1.3 ion channel binding activity
Target Compound Datad-allo-ShK retains biological binding activity
Comparator Or Baselined-ShK (D-Thr substituted)
Quantified DifferenceComplete loss of binding for D-Thr vs retained affinity for D-allo-Thr
ConditionsChemical protein synthesis and functional screening of ShK toxin analogs

Procurement of the exact D-allo stereoisomer is mandatory for functional screening and development of specific ion channel modulators where side-chain stereochemistry dictates receptor fit.

Prevention of Yield-Destroying Acyl Shifts in Macrocyclization

During the solid-phase synthesis of cyclic lipodepsipeptides like Fusaricidin A analogs, the stereochemistry of the threonine residue governs the stability of the ester bond during Fmoc deprotection. When D-allo-Thr is replaced with D-Thr, the altered 3D conformation promotes an undesired intramolecular O-to-N acyl shift upon exposure to basic conditions (e.g., piperidine). This side reaction splits the crude product into multiple structural isomers (eluting at 13.06 min and 13.62 min via RP-HPLC), severely compromising the yield and structural integrity of the target cyclic peptide[1].

Evidence DimensionChromatographic purity and O-to-N acyl shift resistance
Target Compound DataD-allo-Thr supports proper macrocyclic conformation and stability
Comparator Or BaselineD-Thr substitution
Quantified DifferenceD-Thr induces split RP-HPLC peaks (13.06/13.62 min) due to O-to-N acyl shifts, reducing target yield
ConditionsSolid-phase macrolactamization and basic Fmoc deprotection

Buyers synthesizing cyclic lipodepsipeptides must prioritize the D-allo form to prevent yield-destroying acyl shifts and ensure correct macrocyclic closure.

Regulatory Compliance and Chiral Impurity Profiling in Peptide APIs

In the commercial manufacturing of peptide APIs such as Liraglutide, regulatory agencies require stringent monitoring of chiral impurities. Standard specifications often limit total enantiomers to <0.2%. However, regulatory guidelines now specifically mandate the independent quantification of Fmoc-D-allo-Thr(tBu)-OH alongside Fmoc-D-Thr(tBu)-OH and Fmoc-L-allo-Thr(tBu)-OH, as these specific diastereomers affect the safety and efficacy profile of the final drug product [1]. Procuring high-purity Fmoc-D-allo-Thr(tBu)-OH is therefore essential as a critical reference standard for validating HPLC analytical methods during process scale-up [1].

Evidence DimensionChiral purity resolution and regulatory acceptance
Target Compound DataIndependent quantification of D-allo-Thr required
Comparator Or BaselineGeneric Total Enantiomer limits (<0.2%)
Quantified DifferenceFDA mandates specific baseline resolution of D-allo-Thr from other isomers rather than bulk enantiomer testing
ConditionsQuality control of SPPS-manufactured Liraglutide API

Procuring this exact compound as an analytical standard is critical for pharmaceutical manufacturers to meet FDA requirements for diastereomeric impurity profiling.

Synthesis of Antimicrobial Cyclic Lipodepsipeptides

Directly following from its ability to prevent O-to-N acyl shifts during macrocyclization, Fmoc-D-allo-Thr(tBu)-OH is the required building block for synthesizing analogs of natural antibiotics like Fusaricidin A, Chlopstatin, and Himastatin. Its specific stereochemistry ensures correct folding and ester bond stability during solid-phase assembly [1].

Development of Diastereomeric Toxin Analogs for Autoimmune Research

Based on its validated impact on Kv1.3 ion channel binding, this compound is essential for researchers engineering mirror-image or diastereomeric proteins, such as ShK toxin analogs. It enables the precise tuning of thermal stability and receptor affinity that standard D-Threonine cannot achieve[2].

Chiral Reference Standards for Peptide API Manufacturing

As highlighted by FDA guidelines for Liraglutide production, Fmoc-D-allo-Thr(tBu)-OH is required as an analytical reference standard. Quality control laboratories must procure this exact isomer to validate chiral HPLC or GC-MS methods, ensuring that diastereomeric impurities in commercial peptide drugs remain below the stringent <0.2% threshold [3].

XLogP3

4

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

2

Exact Mass

397.18892296 Da

Monoisotopic Mass

397.18892296 Da

Heavy Atom Count

29

UNII

DU3YJ8UT7T

Wikipedia

O-(tert-Butyl)-N-[(9H-fluoren-9-ylmethoxy)carbonyl]-D-allothreonine

Dates

Last modified: 08-15-2023

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